molecular formula C19H16O2 B14343578 (5s,6r)-6-Methyl-5h-benzo(c)anthracene-5,6-diol CAS No. 94850-05-2

(5s,6r)-6-Methyl-5h-benzo(c)anthracene-5,6-diol

Cat. No.: B14343578
CAS No.: 94850-05-2
M. Wt: 276.3 g/mol
InChI Key: VCKKWILLQSYLQK-RBUKOAKNSA-N
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Description

(5S,6R)-6-Methyl-5H-benzo©anthracene-5,6-diol is a complex organic compound belonging to the class of polycyclic aromatic hydrocarbons (PAHs). This compound is characterized by its unique stereochemistry, which is denoted by the (5S,6R) configuration. It is a derivative of benzo©anthracene, a well-known PAH, and features a methyl group and two hydroxyl groups attached to its structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5S,6R)-6-Methyl-5H-benzo©anthracene-5,6-diol typically involves multi-step organic reactions. One common approach is the Diels-Alder reaction, followed by selective hydroxylation and methylation. The reaction conditions often require the use of catalysts, such as Lewis acids, and controlled temperatures to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures high yield and purity. The scalability of the synthesis process is crucial for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

(5S,6R)-6-Methyl-5H-benzo©anthracene-5,6-diol undergoes several types of chemical reactions, including:

    Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert the diol into its corresponding hydrocarbon.

    Substitution: Electrophilic substitution reactions can introduce various functional groups into the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Friedel-Crafts alkylation and acylation reactions using aluminum chloride (AlCl3) as a catalyst are common.

Major Products Formed

The major products formed from these reactions include quinones, hydrocarbons, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(5S,6R)-6-Methyl-5H-benzo©anthracene-5,6-diol has a wide range of applications in scientific research:

    Chemistry: It is used as a model compound to study the reactivity and properties of PAHs.

    Biology: Research on its interactions with biological macromolecules helps in understanding the effects of PAHs on living organisms.

    Medicine: Its derivatives are investigated for potential therapeutic applications, including anticancer properties.

    Industry: It is used in the development of advanced materials and as a precursor for the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of (5S,6R)-6-Methyl-5H-benzo©anthracene-5,6-diol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups play a crucial role in its binding affinity and reactivity. The compound can undergo metabolic activation, leading to the formation of reactive intermediates that interact with DNA and proteins, potentially causing mutagenic and carcinogenic effects.

Comparison with Similar Compounds

Similar Compounds

  • (5S,6R)-1-Methyl-5,6-dihydrobenzo[a]anthracene-5,6-diol
  • (5S,6R)-7-Methyl-5,6-dihydro-benzo[a]anthracene-5,6-diol
  • (5S,6R)-8-Methyl-5,6-dihydrobenzo[c]anthracene-5,6-diol

Uniqueness

Compared to these similar compounds, (5S,6R)-6-Methyl-5H-benzo©anthracene-5,6-diol is unique due to its specific methylation and hydroxylation pattern, which influences its chemical reactivity and biological interactions. The stereochemistry also plays a significant role in its distinct properties and applications.

Properties

CAS No.

94850-05-2

Molecular Formula

C19H16O2

Molecular Weight

276.3 g/mol

IUPAC Name

(5S,6R)-6-methyl-5H-benzo[a]anthracene-5,6-diol

InChI

InChI=1S/C19H16O2/c1-19(21)17-11-13-7-3-2-6-12(13)10-16(17)14-8-4-5-9-15(14)18(19)20/h2-11,18,20-21H,1H3/t18-,19+/m0/s1

InChI Key

VCKKWILLQSYLQK-RBUKOAKNSA-N

Isomeric SMILES

C[C@@]1([C@H](C2=CC=CC=C2C3=CC4=CC=CC=C4C=C31)O)O

Canonical SMILES

CC1(C(C2=CC=CC=C2C3=CC4=CC=CC=C4C=C31)O)O

Origin of Product

United States

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